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molecular formula C9H18O3 B018757 4-Tetrahydropyranyloxy-butan-1-ol CAS No. 51326-51-3

4-Tetrahydropyranyloxy-butan-1-ol

Cat. No. B018757
M. Wt: 174.24 g/mol
InChI Key: MAASHSYTIKTSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07205302B2

Procedure details

To a solution of 100.0 g of 1,4-butanediol and 20 ml of 3,4-dihydro-2H-pyrane in 80 ml of dichloromethane and 140 ml of tetrahydrofuran, 1.8 g of pyridinium p-toluenesulfonate was added. After stirring at room temperature for 18 hours, the solvent was evaporated under reduced pressure. The residue was extracted three times with diethyl ether after adding saturated brine. After the extract was washed with a small amount of water and dried over anhydrous magnesium sulfate, the solvent was evaporated to obtain 35.98 g of the desired crude product as a colorless oily substance.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[O:7]1[CH:12]=[CH:11][CH2:10][CH2:9][CH2:8]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>ClCCl.O1CCCC1>[O:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1[O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
1.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted three times with diethyl ether
ADDITION
Type
ADDITION
Details
after adding saturated brine
WASH
Type
WASH
Details
After the extract was washed with a small amount of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1C(CCCC1)OCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 35.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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